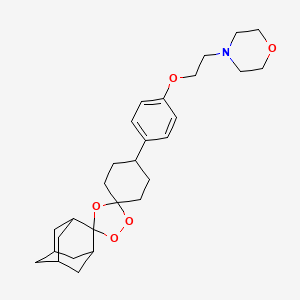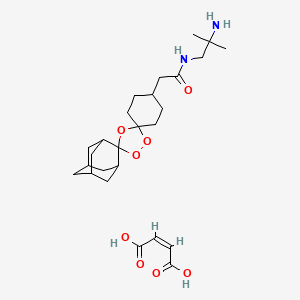
阿替卡普兰
科学研究应用
LY-2456302 具有广泛的科学研究应用,包括:
化学: 用作研究κ阿片受体相互作用和信号通路的工具化合物。
生物学: 研究其对动物模型中的压力、情绪和成瘾行为的影响。
医学: 探索作为情绪障碍、成瘾和其他神经精神疾病的潜在治疗剂。
工业: 用于开发针对κ阿片受体的新药 .
作用机制
LY-2456302 通过选择性拮抗κ阿片受体发挥作用。该受体参与调节压力、情绪和成瘾行为。通过阻断受体,LY-2456302 可以减少与κ受体激活相关的负面影响,例如抑郁和快感缺失。 该化合物在抑郁症、焦虑症和成瘾的临床前模型中已显示出疗效 .
生化分析
Biochemical Properties
Aticaprant acts as a selective antagonist of the κ-opioid receptor, which is the biological target of the endogenous opioid peptide dynorphin . The compound has a high affinity for the κ-opioid receptor, with a dissociation constant (K_i) of 0.81 nM, compared to 24.0 nM and 155 nM for the μ-opioid receptor and δ-opioid receptor, respectively . This selectivity is crucial for its therapeutic effects, as it minimizes interactions with other opioid receptors that could lead to unwanted side effects. Aticaprant’s interaction with the κ-opioid receptor inhibits the receptor’s activity, which is associated with stress and depressive behaviors .
Cellular Effects
Aticaprant influences various cellular processes by modulating the activity of the κ-opioid receptor. This modulation affects cell signaling pathways, particularly those involved in stress and reward mechanisms . By antagonizing the κ-opioid receptor, Aticaprant reduces the activation of pro-inflammatory cytokines in microglia within the central nervous system, which is believed to contribute to its antidepressant effects . Additionally, Aticaprant has been shown to increase fMRI activation in the ventral striatum during reward anticipation, indicating its role in enhancing reward-related brain activity .
Molecular Mechanism
The molecular mechanism of Aticaprant involves its binding to the κ-opioid receptor, where it acts as a potent and selective antagonist . This binding prevents the receptor from interacting with its endogenous ligand, dynorphin, thereby inhibiting the downstream signaling pathways associated with stress and depressive behaviors . Aticaprant’s selectivity for the κ-opioid receptor over other opioid receptors is a key factor in its therapeutic profile, as it reduces the likelihood of side effects related to non-target receptor interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Aticaprant has demonstrated stability and a relatively long half-life of 30 to 40 hours . This stability is important for maintaining consistent therapeutic levels of the compound over time. Studies have shown that Aticaprant’s effects on depressive symptoms are sustained over a period of six weeks when used as an adjunct to standard antidepressant therapies . Additionally, the compound’s ability to cross the blood-brain barrier ensures its central effects are maintained throughout the treatment period .
Dosage Effects in Animal Models
In animal models, the effects of Aticaprant vary with different dosages. Studies have shown that Aticaprant reduces alcohol intake and prevents stress-triggered alcohol seeking in rodents via a κ-opioid receptor-mediated mechanism . The compound has been effective in reducing alcohol relapse-like drinking in a dose-dependent manner, with significant effects observed at doses of 1-3 mg/kg . At higher doses, Aticaprant has been shown to occupy and antagonize the μ-opioid receptor, suggesting potential off-target effects at these concentrations .
Metabolic Pathways
Aticaprant is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . The involvement of specific cytochrome P450 enzymes in Aticaprant’s metabolism highlights the importance of considering potential drug-drug interactions when co-administering other medications that are metabolized by the same enzymes .
Transport and Distribution
Aticaprant is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its central effects on the κ-opioid receptors in the brain . Additionally, Aticaprant’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Aticaprant is primarily within the cytoplasm, where it interacts with the κ-opioid receptors located on the cell membrane . The compound’s ability to target these receptors is facilitated by its lipophilic nature, which allows it to diffuse across cellular membranes . Post-translational modifications of the κ-opioid receptor, such as phosphorylation, can influence Aticaprant’s binding affinity and efficacy .
准备方法
合成路线和反应条件
LY-2456302 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括吡咯烷环的形成以及随后的苯氧基和氟苯甲酰胺基团的连接。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
LY-2456302 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对效率、成本效益和环境考虑因素进行了优化。 这包括使用连续流动反应器、自动化系统和严格的质量控制措施以确保一致性和安全性 .
化学反应分析
反应类型
LY-2456302 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在受控温度下。
还原: 氢化铝锂、硼氢化钠和其他还原剂在无水溶剂中。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。 取代反应可能会导致各种取代衍生物,具体取决于所使用的亲核试剂或亲电试剂 .
相似化合物的比较
LY-2456302 与其他κ阿片受体拮抗剂进行比较,例如:
JDTic: 具有不同药代动力学特征的长期作用κ阿片受体拮抗剂。
nor-BNI: 另一种具有不同化学结构和作用持续时间的长期作用拮抗剂。
CYM-52220 和 CYM-52288: 新型κ阿片受体拮抗剂,与 LY-2456302 相比,作用持续时间更短.
独特性
LY-2456302 因其良好的药代动力学特性而脱颖而出,包括快速吸收、良好的口服生物利用度和选择性中枢κ阿片受体占据。 这些特性使其成为临床开发和治疗应用的有希望的候选药物 .
属性
IUPAC Name |
4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPMYDSXGRRERG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151777 | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174130-61-0 | |
| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aticaprant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2456302 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATICAPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













